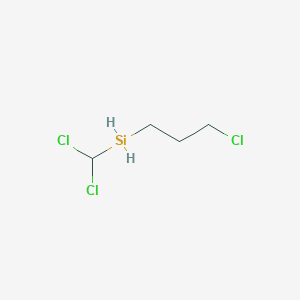

3-Chloropropyl dichloromethylsilane

Description

BenchChem offers high-quality 3-Chloropropyl dichloromethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropropyl dichloromethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9Cl3Si |

|---|---|

Molecular Weight |

191.55 g/mol |

IUPAC Name |

3-chloropropyl(dichloromethyl)silane |

InChI |

InChI=1S/C4H9Cl3Si/c5-2-1-3-8-4(6)7/h4H,1-3,8H2 |

InChI Key |

RJUYTLBXBVBQGL-UHFFFAOYSA-N |

Canonical SMILES |

C(C[SiH2]C(Cl)Cl)CCl |

Origin of Product |

United States |

Foundational & Exploratory

3-Chloropropyl dichloromethylsilane molecular weight

An In-Depth Technical Guide to 3-Chloropropyl dichloromethylsilane

Introduction: The Molecular Bridge

3-Chloropropyl dichloromethylsilane (CAS Number: 7787-93-1) is a bifunctional organosilane compound that serves as a critical molecular bridge in advanced materials science. Its structure, featuring a reactive chloropropyl group alongside hydrolyzable dichloro-methyl-silyl functionality, allows it to form stable covalent bonds with both inorganic substrates and organic polymers.[1][2] This dual reactivity makes it an indispensable coupling agent, surface modifier, and synthetic intermediate. This guide provides a comprehensive technical overview of its core properties, reaction mechanisms, applications, and handling protocols, designed for professionals in research and development.

Core Properties

The fundamental characteristics of 3-Chloropropyl dichloromethylsilane are summarized below, providing essential data for experimental design and application.

Table 1: Chemical Identity of 3-Chloropropyl dichloromethylsilane

| Identifier | Value |

|---|---|

| CAS Number | 7787-93-1[1][3] |

| Molecular Formula | C₄H₉Cl₃Si[1][3][4] |

| Linear Formula | Cl(CH₂)₃Si(CH₃)Cl₂ |

| Molecular Weight | 191.56 g/mol [1][3][4][5] |

| IUPAC Name | Dichloro(3-chloropropyl)methylsilane[4] |

| Synonyms | (3-Chloropropyl)methyldichlorosilane |

| InChI Key | UCJHMXXKIKBHQP-UHFFFAOYSA-N |

| SMILES String | C(Cl)CCCCl |

Table 2: Physicochemical Properties of 3-Chloropropyl dichloromethylsilane

| Property | Value |

|---|---|

| Appearance | Clear, colorless to pale yellow liquid[1][5] |

| Density | 1.227 g/mL at 25 °C[1] |

| Boiling Point | 80 °C at 18 mmHg[1] |

| Refractive Index (n20/D) | 1.461[1] |

| Flash Point | 59 °C (138.2 °F) - closed cup |

Mechanism of Action: A Tale of Two Ends

The utility of 3-Chloropropyl dichloromethylsilane stems from the distinct reactivity of its two functional ends.

The Dichlorosilyl Group: Anchoring to Inorganic Surfaces

The silicon-chlorine bonds are highly susceptible to hydrolysis. In the presence of water, even atmospheric moisture, they rapidly convert to silanol groups (Si-OH), releasing hydrochloric acid as a byproduct. These silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, and metal oxides. This process forms stable, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the molecule to the surface. The silanols can also self-condense to form a cross-linked polysiloxane network at the interface, enhancing the durability of the surface treatment.

The Chloropropyl Group: Bonding with Organic Polymers

The terminal chloropropyl group provides a reactive site for covalent bonding with an organic matrix. As a primary alkyl chloride, it is an excellent electrophile for nucleophilic substitution reactions. Functional groups commonly found in organic polymers, such as amines (-NH₂), thiols (-SH), or carboxylates (-COO⁻), can displace the chloride ion to form a stable carbon-heteroatom bond. This reaction covalently links the organic polymer to the silane, completing the molecular bridge.

Sources

3-Chloropropyl Dichloromethylsilane: Mechanistic Pathways and Bifunctional Applications in Synthetic Chemistry

Executive Summary & Structural Logic

3-Chloropropyldichloromethylsilane (CPDCMS) is a highly versatile, bifunctional organosilicon building block utilized extensively in bioconjugate chemistry, surface modification, and materials science[1]. Its molecular architecture (

This technical guide deconstructs the synthetic generation of CPDCMS, explores its precise mechanistic pathways, and standardizes field-proven protocols to empower researchers in advanced drug development and nanomaterial engineering.

Physicochemical Data

Understanding the physical boundaries of CPDCMS is critical for designing scalable and safe reaction conditions. The compound is air- and moisture-sensitive, readily liberating hydrogen chloride gas upon exposure to water.

| Property | Quantitative Value | Causality / Relevance in Synthesis |

| Chemical Formula | Defines the 3:1 ratio of labile vs. moderately stable chlorine atoms. | |

| Molecular Weight | 191.56 g/mol | Essential for stoichiometric calculations in Grignard equivalents[4]. |

| Boiling Point | 68–70 °C @ 15 Torr | High volatility necessitates vacuum distillation for purification[5]. |

| Density | 1.204 g/cm³ | Standardized for volumetric addition in scale-up reactions[5]. |

| Appearance | Colorless clear liquid | Turbidity serves as an immediate visual indicator of premature hydrolysis[6]. |

| CAS Number | 7787-93-1 | Primary identifier for reagent sourcing[5],[7]. |

Core Reaction Mechanism: Hydrosilylation Catalyst Cycle

The synthesis of CPDCMS relies on the transition-metal-catalyzed hydrosilylation of allyl chloride with dichloromethylsilane. While Karstedt's catalyst is common in hydrosilylation, chlorosilanes can poison it by forming inactive complexes[8]. Consequently, Speier’s catalyst (

The reaction proceeds via the Chalk-Harrod Mechanism :

-

Oxidative Addition : The

bond of dichloromethylsilane undergoes oxidative addition to the active -

Coordination & Insertion : Allyl chloride coordinates to the

complex, followed by an anti-Markovnikov migratory insertion of the hydride into the alkene, ensuring terminal carbon functionality. -

Reductive Elimination : The

bond forms, expelling CPDCMS and regenerating the

Chalk-Harrod catalytic cycle for CPDCMS synthesis via hydrosilylation.

Orthogonal Reactivity Pathways

The power of CPDCMS lies in its differential reactivity, dictating a strict order of operations during multi-step synthesis.

Pathway A: Nucleophilic Attack at Silicon ( )

The

-

Causality : Because the

substitution activation energy is vastly lower than that of the alkyl chloride, Grignard reagents selectively alkylate the silicon atom first. Excess reagent is utilized to achieve exhaustive disubstitution without interfering with the propyl chloride tail[3],[9].

Pathway B: Aliphatic Nucleophilic Substitution ( )

Once the silicon head is protected (or grafted to a surface), the 3-chloropropyl tail acts as a prime candidate for standard

-

Causality : The propyl spacer physically isolates the transition state from the steric bulk of the newly substituted silicon head. A polar aprotic solvent (DMF) is strictly required here to desolvate the nucleophile, drastically enhancing the attack trajectory on the primary carbon.

Field-Proven Experimental Protocols

To guarantee scientific reproducibility, the following workflows combine reaction execution with self-validating analytical checkpoints.

Protocol 1: Synthesis of CPDCMS via Hydrosilylation

Objective : Produce unpurified CPDCMS suitable for immediate downstream Grignard substitution[9].

-

Catalyst Activation : In a flame-dried vessel under inert atmosphere, add 10% wt.

in 2-propanol (0.05 mL) to dichloromethylsilane (29 mmol). Stir at room temperature until homogeneous.-

Causality: Allowing pre-stirring ensures the reduction of

to the catalytically active

-

-

Thermal Initiation : Dilute with diethyl ether (2.3 mL) and raise the internal temperature to 40 °C[9].

-

Substrate Addition : Add allyl chloride (30 mmol) dropwise.

-

Causality: Hydrosilylation is highly exothermic. Dropwise addition is an engineering control to prevent thermal runaway and minimize olefin isomerization.

-

-

Maturation : Stir the mixture for 12 hours at 60 °C.

-

Validation & Isolation : Evaporate volatiles under reduced pressure. Validate the crude product via

NMR (-

Checkpoint: The disappearance of olefinic protons and the emergence of characteristic CPDCMS shifts at

3.59 (t, J = 6.5 Hz, 2H), 1.97 (m, 2H), 1.25 (m, 2H), and 0.8 (s, 3H) confirm absolute conversion[9].

-

Protocol 2: Disubstitution via Grignard Reagent

Objective : Convert CPDCMS to 3-chloropropyldimethallylmethylsilane[3],[9].

-

Preparation : Dissolve the crude CPDCMS in anhydrous THF (300 mL) and cool to 0 °C using an ice bath.

-

Nucleophilic Attack : Dropwise add methallylmagnesium chloride (1.1 to 2.2 equiv, depending on desired substitution levels).

-

Causality: Striking at 0 °C thermodynamically suppresses unwanted halogen-metal exchange at the alkyl chloride tail, ensuring chemoselectivity strictly at the silicon atom[3].

-

-

Propagation : Stir for 6 hours, allowing the system to slowly reach room temperature.

-

Quenching & Workup : Terminate the reaction carefully with saturated aqueous

. Extract the aqueous layer with diethyl ether ( -

Validation : Purify via flash column chromatography (n-hexane). Validate by TLC (

monitoring) and mass spectrometry.

Protocol 3: Azidation of the Alkyl Tail

Objective : Transform the 3-chloropropyl tail to a click-chemistry ready azide[3].

-

Reaction Assembly : Combine the purified chloropropyl-silane derivative (16.7 mmol) and

(33.5 mmol) in 100 mL of DMF[3]. -

Thermal Drive : Heat the reaction to 80 °C and stir for 4 hours.

-

Causality: The primary chloride is a moderate leaving group. The

°C thermal energy overcomes the activation barrier, while DMF maximizes the nucleophilicity of the naked azide anion.

-

-

Validation Checkpoint : Perform an IR spectroscopy scan of the crude extract. A prominent, sharp transmittance band near

serves as definitive, self-validating proof of successful azide incorporation[3].

References

-

CAS Common Chemistry - Dichloro(3-chloropropyl)methylsilane. American Chemical Society. 5

-

Chemical Property of 3-Chloropropyldichloromethylsilane. Lookchem. 6

-

3-Chloropropyldichloromethylsilane, 5ML - D1995-5ML. Lab Pro Inc. 4

-

Protecting Agents. Chemie Brunschwig. 2

-

What is 3-Chloropropyldichloromethylsilane - Properties. NJ Alchemist. 1

-

One-Step, Acid-Mediated Method for Modification of Glass Surfaces... Bioconjugate Chemistry, ACS Publications. 3

-

Supplementary Information - Synthesis of 3-chloropropyldimethallylmethylsilane. RSC.org. 9

-

Synthesis of Biocompatible Dispersion Stabilizers... VTechWorks. 10

-

Synthesis of Organofunctional Silicon Hydride Halides from Methylchlorosilane. Organometallics, ACS Publications. 8

-

Buy 3-Chloropropyl dichloromethylsilane. Smolecule. 11

-

CAS NO. 7787-93-1 - Electronic Chemicals Supplier. Daken Chem. 7

Sources

- 1. What is 3-Chloropropyldichloromethylsilane - Properties & Specifications [njalchemist.com]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labproinc.com [labproinc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. lookchem.com [lookchem.com]

- 7. dakenchem.com [dakenchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Buy 3-Chloropropyl dichloromethylsilane [smolecule.com]

Spectroscopic Profiling and Handling of 3-Chloropropyl(dichloro)methylsilane: A Definitive Guide

Executive Summary & Core Directive

As a Senior Application Scientist specializing in organometallic and silicon chemistry, I routinely witness the analytical pitfalls associated with highly reactive, moisture-sensitive silanes. 3-Chloropropyl(dichloro)methylsilane (CAS 3332-28-3) presents a unique analytical challenge: it possesses a dual-functional architecture consisting of a hydrolyzable dichlorosilyl core and a reactive primary alkyl chloride.

For drug development professionals and synthetic researchers, acquiring pristine spectroscopic data (NMR, IR, MS) on this building block is not merely an academic exercise—it is a critical QA/QC gateway. Even trace ambient moisture will trigger the hydrolysis of the Si–Cl bonds, generating siloxanes and releasing hydrogen chloride (HCl). This guide establishes a field-proven, self-validating system for the analytical profiling and safe derivatization of this compound, synthesizing causality with authoritative spectroscopic constants [1, 2].

Spectroscopic Workflows & Handling Dynamics

To obtain high-fidelity spectroscopic data, the analytical workflow must function as a closed, inert system. The causality here is absolute: exposing this dichlorosilane to air immediately shifts the Si-CH3 resonance in NMR and broadens the Si-Cl vibrational bands in IR due to polymeric siloxane formation.

Workflow for the inert-atmosphere spectroscopic validation of moisture-sensitive dichlorosilanes.

Spectroscopic Data Architecture

The quantitative data below summarizes the expected spectroscopic benchmarks. Understanding why these peaks appear where they do allows you to spot impurities instantly.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proximity of electron-withdrawing atoms fundamentally dictates the chemical shift landscape of this molecule. The two highly electronegative chlorine atoms on the silicon pull electron density away from the attached methyl group, significantly deshielding it compared to the standard zero reference of tetramethylsilane (TMS) [2].

Table 1: Representative

| Position | Chemical Shift ( | Multiplicity | Integration | Causality & Assignment |

| Si–CH | ~ 0.80 | Singlet (s) | 3H | Shifted downfield from 0.0 ppm due to deshielding by two Si-bound chlorines. |

| C1 (CH | ~ 1.28 | Multiplet (m) | 2H | The |

| C2 (CH | ~ 1.95 | Multiplet (m) | 2H | Central methylene bridging the silyl and chloro termini. |

| C3 (CH | ~ 3.55 | Triplet (t) | 2H | Strongly deshielded by the direct covalent attachment to the primary chlorine. |

Table 2: Representative

| Position | Chemical Shift ( | Causality & Assignment |

| Si–CH | ~ 5.0 | Characteristic upfield resonance of an organosilicon methyl carbon. |

| C1 (CH | ~ 15.0 | Slightly deshielded alkyl carbon |

| C2 (CH | ~ 26.5 | Standard aliphatic methylene carbon. |

| C3 (CH | ~ 46.5 | High frequency shift resulting from direct halogenation. |

B. Infrared (ATR-FTIR) Spectroscopy

IR is best utilized to verify the absence of a broad Si–O–Si siloxane band at ~1000–1100 cm⁻¹, which acts as an immediate tell-tale sign of hydrolytic degradation [4].

Table 3: Key Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Utility |

| 2960, 2920 | C–H stretching | Standard aliphatic backbone verification. |

| 1260 | Si–CH | Core structural marker confirming the presence of the methyl on the silicon. |

| 650 – 750 | C–Cl stretching | Verifies the integrity of the terminal alkyl chloride. |

| 450 – 550 | Si–Cl stretching | Intense modes proving the hydrolyzable functionality is intact. |

C. Mass Spectrometry (EI-MS, 70 eV)

Because ESI-MS is unsuitable for hydrolyzable silanes (the LC solvents will destroy the molecule), Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard [4].

-

Molecular Ion (

): 190 m/z (for -

Base Peak[SiCl

CH

Experimental Workflow: Derivatization for Downstream LC/MS Validation

Because pure dichlorosilanes streak heavily on silica TLC plates and ruin ESI-MS capillaries, researchers routinely subject 3-chloropropyl(dichloro)methylsilane to a Grignard derivatization. By capping the Si-Cl bonds with methallyl groups, you create a robust, chromatographically stable molecule that can be verified via LC/MS and multidimensional NMR[1, 3].

Grignard derivatization of hydrolyzable silanes to generate stable precursors for complex analysis.

Step-by-Step Derivatization Protocol (Self-Validating System)

This protocol utilizes methallylmagnesium chloride to cap the reactive Si-Cl bonds, based on widely accepted literature standards for glass-surface modification linkers [1, 3].

-

Preparation of Apparatus : Flame-dry a two-neck round-bottom flask under vacuum and backfill with ultra-high purity Argon. This eliminates the trace moisture that would otherwise consume the Grignard reagent and hydrolyze the silane.

-

Reagent Introduction : Charge the flask with methallylmagnesium chloride solution (2.2 equivalents) in anhydrous THF, and cool the reaction vessel to 0 °C using an ice bath.

-

Dropwise Addition : Dissolve the 3-chloropropyl(dichloro)methylsilane (1.0 eq) in a small volume of anhydrous THF. Add this dropwise to the Grignard solution via a pressure-equalizing dropping funnel over 30 minutes.

-

Causality Note: Dropwise addition at 0 °C manages the highly exothermic nucleophilic substitution at the silicon center, preventing unwanted thermal decomposition or radical side-reactions of the primary alkyl chloride.

-

-

Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours [1].

-

Quenching & Workup : Quench the reaction strictly with saturated aqueous ammonium chloride (NH

Cl) rather than plain water to buffer the pH and prevent siloxane polymerization of any unreacted starting material. Extract three times with diethyl ether. -

Purification : Because the Si–Cl bonds have been successfully replaced by stable Si–C (methallyl) bonds, the crude organic layer can be safely dried over anhydrous MgSO

, concentrated via rotary evaporation, and purified using standard normal-phase flash column chromatography (hexane) [1, 3].

References

- Source: Rsc.org (Royal Society of Chemistry)

- Title: 3 - Wiley-VCH (Supplementary Materials on Organosilane Functionalization)

- Title: One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions Source: Bioconjugate Chemistry - ACS Publications URL

- Title: (3-chloropropyl)

3-Chloropropyl dichloromethylsilane as a coupling agent

An In-depth Technical Guide to 3-Chloropropyl dichloromethylsilane as a Coupling Agent

Authored by: A Senior Application Scientist

Introduction: Bridging Material Worlds with Organosilanes

In the realm of materials science, the interface between organic and inorganic materials has perpetually posed a significant challenge. Achieving robust and durable adhesion between these fundamentally dissimilar surfaces is critical for the performance of a vast array of products, from polymer composites and coatings to advanced electronics. Silane coupling agents are the linchpin in overcoming this challenge.[1][2] These bifunctional molecules act as molecular bridges, forming strong, stable covalent bonds at the organic-inorganic interface.[3]

This guide focuses on a particularly versatile and reactive member of this class: 3-Chloropropyl dichloromethylsilane (CAS No. 7787-93-1). This organosilicon compound is distinguished by its dichlorosilyl group, which provides a highly reactive site for bonding to inorganic substrates, and a chloropropyl group, which serves as a handle for engaging with organic polymer systems.[4] Its role extends from being a potent adhesion promoter in composites and sealants to a critical surface modifier and an essential intermediate in the synthesis of more complex functionalized silanes.[4][5][6] This document provides an in-depth exploration of its core properties, reaction mechanisms, field-proven applications, and detailed experimental protocols tailored for researchers, scientists, and professionals in materials and drug development.

Core Properties of 3-Chloropropyl dichloromethylsilane

A thorough understanding of the physicochemical properties of a coupling agent is fundamental to its effective application. The key properties of 3-Chloropropyl dichloromethylsilane are summarized below.

| Property | Value | Reference |

| CAS Number | 7787-93-1 | [4][7] |

| Molecular Formula | C₄H₉Cl₃Si | [4][7] |

| Molecular Weight | 191.56 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Density | 1.204 - 1.227 g/cm³ | [4][7] |

| Boiling Point | 80 °C at 18 mmHg; 68-70 °C at 15 Torr | [4][7] |

| Refractive Index (n20/D) | 1.461 | [4] |

| Purity | ≥ 98% (GC) | [4] |

The Mechanism of Action: A Tale of Two Ends

The efficacy of stems from its unique bifunctional structure. One part of the molecule is designed to react with inorganic surfaces, while the other is tailored to react with an organic polymer matrix.

The Inorganic Interface: Hydrolysis and Condensation

The dichlorosilyl end of the molecule is the workhorse for bonding to inorganic substrates. This process occurs in two primary steps:

-

Hydrolysis: The two silicon-chloride (Si-Cl) bonds are highly susceptible to hydrolysis. In the presence of water, which can be ambient moisture or hydroxyl groups on the substrate surface, they rapidly hydrolyze to form reactive silanol (Si-OH) groups. This reaction releases hydrogen chloride (HCl) as a byproduct.[8][9]

Reaction: Cl₂Si(CH₃)(C₃H₆Cl) + 2H₂O → (HO)₂Si(CH₃)(C₃H₆Cl) + 2HCl

-

Condensation: The newly formed silanols are highly reactive. They readily condense with hydroxyl groups (-OH) present on the surface of inorganic materials like glass, silica, and metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds.[2][3][5] Concurrently, these silanols can also self-condense with each other to form a durable, cross-linked polysiloxane network on the substrate surface, further enhancing the interfacial layer.[8][9]

Caption: The "Molecular Bridge" concept.

Field-Proven Applications and Insights

The unique properties of 3-Chloropropyl dichloromethylsilane translate into a wide range of applications where interfacial integrity is paramount.

-

Adhesion Promotion in Composites: It is extensively used to enhance the bond between inorganic fillers, such as glass fibers and silica, and various polymer matrices like epoxy resins and polyurethanes. [4][10]This improved adhesion leads to superior mechanical properties, including increased tensile and flexural strength, and enhanced resistance to moisture and harsh chemicals. [10]* Surface Modification: The treatment of inorganic surfaces with this silane can fundamentally alter their character. [4][11]For instance, a hydrophilic silica surface can be rendered more organophilic or hydrophobic. [12][13]This is crucial for improving the dispersion of fillers within a non-polar polymer matrix, leading to more homogeneous materials with fewer defects and enhanced processability. * Chemical Intermediate: Beyond direct application, it serves as a valuable precursor in the synthesis of other, more complex organofunctional silanes. [4][6]The chloropropyl group can be readily converted to other functionalities (e.g., amines, epoxides, methacrylates) through subsequent chemical reactions, allowing for the creation of tailored coupling agents for specific polymer systems.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This section provides a self-validating, step-by-step protocol for the surface functionalization of silica nanoparticles. The causality behind each step is explained to ensure reproducibility and understanding.

Objective

To covalently graft 3-Chloropropyl dichloromethylsilane onto the surface of silica nanoparticles to introduce reactive chloropropyl groups.

Materials & Equipment

-

Silica Nanoparticles (pre-dried)

-

3-Chloropropyl dichloromethylsilane (≥98%)

-

Anhydrous Toluene

-

Two-neck round-bottom flask

-

Condenser and magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Sonication bath

-

Centrifuge

-

Vacuum oven

Workflow Diagram

Caption: Workflow for nanoparticle surface modification.

Step-by-Step Methodology

-

Nanoparticle Pre-treatment (Causality: Remove Adsorbed Water):

-

Dry the silica nanoparticles in a vacuum oven at 110-120 °C for at least 4 hours. This step is critical as adsorbed water can cause premature self-condensation of the silane in the solution rather than on the nanoparticle surface.

-

-

Dispersion (Causality: Maximize Surface Area):

-

In a two-neck round-bottom flask, disperse a known quantity of the dried silica nanoparticles (e.g., 2.0 g) in anhydrous toluene (e.g., 40 mL).

-

Sonicate the suspension for 15-30 minutes. This ensures the nanoparticles are well-dispersated, breaking up agglomerates and maximizing the available surface area for the reaction. [14]3. Reaction Setup (Causality: Prevent Unwanted Side Reactions):

-

Equip the flask with a condenser and a magnetic stir bar. Purge the system with an inert gas like nitrogen. An inert atmosphere is crucial to prevent atmospheric moisture from interfering with the reaction. [14]4. Silane Addition and Reaction (Causality: Controlled Grafting):

-

While stirring the suspension vigorously at room temperature, add a calculated amount of 3-Chloropropyl dichloromethylsilane (e.g., 1.0 mL) dropwise to the flask. Dropwise addition prevents localized high concentrations and potential particle aggregation.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and allow it to react for several hours (e.g., 6-12 hours) with continuous stirring. Heating accelerates the covalent bond formation between the silanol groups and the silica surface.

-

-

Purification (Causality: Remove Unreacted Reagents):

-

Allow the mixture to cool to room temperature. Separate the modified nanoparticles from the solution by centrifugation.

-

Resuspend the collected particles in fresh toluene and centrifuge again. Repeat this washing step at least twice, followed by one wash with ethanol, to thoroughly remove any unreacted silane and byproducts.

-

-

Drying (Causality: Obtain Final Product):

-

Dry the final washed product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to obtain the functionalized nanoparticles as a fine powder.

-

Verification of Successful Modification

-

Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks corresponding to the C-H stretches of the propyl chain.

-

Energy-Dispersive X-ray Spectroscopy (EDS): Confirm the presence of both Silicon (Si) and Chlorine (Cl) on the nanoparticle surface. [14]* Thermogravimetric Analysis (TGA): Measure the weight loss corresponding to the grafted organic layer to quantify the grafting density.

Safety and Handling: A Chemist's Prerogative

As a reactive dichlorosilane, 3-Chloropropyl dichloromethylsilane requires careful handling to ensure laboratory safety.

-

Moisture Sensitivity: The compound reacts vigorously with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. [8]Therefore, all handling and storage must be done under dry, inert conditions. [4][15]* Corrosivity: Due to the release of HCl upon hydrolysis, the compound and its reaction mixtures are corrosive.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat. [8][16][17][18]* Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like water, alcohols, and oxidizing agents. [10][15][18]

Conclusion

3-Chloropropyl dichloromethylsilane stands out as a highly effective and versatile coupling agent. Its ability to form a robust "molecular bridge" between inorganic substrates and organic polymers makes it an indispensable tool for enhancing material performance. Through a well-understood mechanism of hydrolysis and condensation, it provides a durable link that improves adhesion, mechanical strength, and chemical resistance in a multitude of applications. For the research scientist, a firm grasp of its properties, reaction kinetics, and handling requirements is key to unlocking its full potential in the development of next-generation materials and technologies.

References

- Chem-Impex. (n.d.). Dichloro(3-chloropropyl)methylsilane. Retrieved from Chem-Impex website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtJG90DRCp_JmwGMVcWSlY3oY86bd7k-wOrzFfWZpC9kBY-4nf-o7EQdIiYjgrQpRV-SlgbLASL8gydjJxe3y2E3wMaROllDhTD6mexSwQU4O2MK4DKQAnhzbkj3JXKgpTsls=]

- Benchchem. (n.d.). An In-depth Technical Guide to the Fundamental Properties of 3-Chloropropyltrimethoxysilane. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPAjnXzqJ-m70-wz0XCe8ahGXmg_SOE-EL0eFgd_oQ8ma52rWowTJb42Qm9kEplS_yprXr1F3dv1PBvB80XkmtoHQ_HGsyDM8WhZbE3zRL3DeqeSNhkVgg845ciGpLDIVHFzObbn_d2sdvAu0cSqrULIsH0mbXZcaXXwEyyckc3s6bp7Cz7kFxtUv9iulD0LS3tA35N57njsFoK0YRvIWwR6-aEDzYuDoxlt2mtG3h5rXz0xxW5Yiq]

- Didaktik der Chemie. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from University of Wuppertal website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1qOKM397ATveMlc2A9As-q-EGSn_n5rqbyWnE5JIm6vTogw5IKNNd2DRtQ8Kjg60jmkIzYpG2q5Nv_U8ElKfmA3wCQBTkkYjGSgiJZkXN8K-Y6OqQAnUdRs07lK_LQsyRKFyVjD7-Gc_scKHjrFjUenhJoTcNXdCJTOn-HIAQHfXFCtLSFeEB6OtKEiZFPjkywdPdhCP8Nf3Kv23b]

- CymitQuimica. (n.d.). CAS 5089-70-3: (3-Chloropropyl)triethoxysilane. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm1iIYA4MRJRIQ1_NhLQEWHvKELXeQPxrYYAj8GLFM456E0mGCvylBg33CsY7DgK3FdtZC1GaP7zseI6MxOe0UOha0mQG1EwlvHlnJ3odOCAaRLPqfJ7_ql1YponBew8zHUA==]

- Benchchem. (n.d.). Applications of 3-Chloropropyltrimethoxysilane in Polymer Composites: Application Notes and Protocols. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqqaxKMmq6lvso5esTCeNaM0RDWlDJGCNY0dXwqeDJJFm2Kc-zfpCDjt6ARvM8kvuxU0odgGjZqzcUyx6m1rLRuOdU4NPYbkR_nfXx4hr-QMHF96l8bSHBDW-74lSxM7-Q9KVcDjsV-pd2zCEK4dQtCZ8DUlMBC2jrK0Ap2Pxc4ihWi3zxKyG53-ThPRAWg1GE6uRZCoeOJC9kI_IIU5L4WNH86BP8SpuNzSoQFjmgpEVLI360Jj8oFwYbaSVKwg4NAQ==]

- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Tutorial for Silanization with 3-Chloropropyltrimethoxysilane. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYdutCq-kkxIFY4EdxFhOuuIErY9Y6itKm_q9H0l3UXs3o1axQSZQ6Ts7ku2pUBVjLkvUsq8lD8f2v-SuOlQxtRF0iCC-4sWC8YzlLgJBEXKGwSrgE3oyU6GClqZjGXe4bHdswBF0A8la8NjEC9NNKTx54D9OF3Ga2d4I-jfpl9pfCxAxbgWC0ckFIwRo25I3wYpXIcWtjX3KeZjAiF3wcpOr7GsslQIkoIOuo_qVOcyZ5efKYyteaFl50Uzibs72_4BdP6ipgG4mk]

- Dakenam. (2023, December 11). Silane Adhesion Promoters The Role in Adhesion. Retrieved from Dakenam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpMlW8Poi0NSxcEji55TjHiFsuWDAF7ShVYYUlMjFzFpa9hKqzsDx9Gyj5k1-utH5pxFgIR1gsQJnoNEQ6fZtfSdyI-VRZ6mUXg_hDGgNLtr2ZWSYzV2bt9p9mfARfplWu8N6rkuPDKIljd82F]

- ACS Omega. (2025, April 9). Effect of Organosilane Structures on Mineral Surface Energy and Wettability. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPNGdFABtq7c24MWxwp-2frT6GlUh8oqylTo5lxctxChRwX4Ya-ZiXfVgYh6nWMOVhnbK47uZvhFe2AmS6LbNyk_aHRMIflmUK638uGn6XTmo3EAaDZdIWunUbOsKVtAhdVX9iRu1JO6lrVOCGUnABoA==]

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: (3-Chloropropyl)trimethoxysilane. Retrieved from Chemos GmbH & Co.KG website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKf0biqt-86lO65zHUPQ7X1cUU640Lov8P_HKSgnd2hYGOOmWGITJ5KEqng-sX7Y1FfAUnTU03xEaSvIjooAD9nTA7UFwi-_5dq-7FbhwmrGD6h__9vRKqGYsAknrb_AwYXeUXrUa5KmB7m8ER9E1hgcGdElqwszun_D2bjs0QzeHfjrg=]

- Utrecht University Student Theses Repository. (n.d.). Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Retrieved from Utrecht University website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtIiV4pULQsPhRj97D8cUx1yGvavd0OiKShe-Lv82M-Hy8wMc20rmoST1yssiqkQnc4wuxsoej1D2OY-_ZZo4H1wH16G7o9b8kZMsGJH3aNitccIH-x5mKmHKljWrtr9oyOoh7BYjR7HZPcx8WuqB9]

- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Silane Adhesion Promoters. Retrieved from SiSiB Silicones website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAq1R4_sbU0fb4Qr4m3w00ZYIXbrH1ubO552kX0pCnUIzelTfvFzDJ8Ux5ud6l9zjapW73B3NqYz64sEYbEPU1yeV6wOW67Y4uIyoQzIss9B1R6EKLSti6GSUxEzxNCF7p_uqMQnc_EmFmqlP1CMsTq_aaG35cmbR6j8TidRs=]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (3-Chloropropyl)trimethylsilane. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnCWMxxqhVGOs71X4-10fsieo67IJt7DAn2-4cQN2NAzV4MWcsr4dRCM-fyM4SS6-gQIXBcQ3lptO2odEfMJhmYDMh_A357w5kQZIi5KzZy-y8zCICd1vrXliEmz0pgk08i9nC6ggmBsGya1g16H-jD5Bsw9SQdUyNxmeQhqR-Cb5ex2qaU6pFC8nE-0e7CUwWUKbb3Y9ajPtKj_lOWxftrXsuP44a4Y0w_fvG2_NkUD9ZVuHsb8hi35XgSJIgw1x4ErwFLdOHK-2ulcHlxwDb3cdFjob-uNbS5Ww=]

- Google Patents. (n.d.). Organosilane-modified polysiloxanes and their use for surface modification. Retrieved from Google Patents website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhp9NvS7yyAB9vAWf-xD7r7F35QJL5JXbj0Wwhe4CtywWjHR_RLjfu4IAoi7_3EE0xGns1ZTU7CCcqR1BT5OYfzvSia39KFY8kEnmSDzrqT4ycS2K60VqPLPRiEqZ1ZGNZQemecYHAN6_4IA==]

- Google Patents. (n.d.). Dimethyl dichlorosilance hydrolysis process and device. Retrieved from Google Patents website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgIzsNbM0Ilxz-OAxOa957w8Uua5Rq1oN49vuctV6agbcsU9eauMxWUQN3Zpy6tNWdGm2zaa6YsCjRf0_J0-3mZOl-YecxDqyQU4Rgq05apjjYszTMJxItsgUeO8NQVYEWz5RBeFuf18iLTHg=]

- Silsource. (n.d.). Supplier of CHLOROPROPYLTRIMETHOXYSILANE. Retrieved from Silsource website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxkHaZD_Q_pTUsudup_jyis6WYrhWr3V6_5a22GI_DwLQRSXy18pvsPlUPOgy_E_uiyliwm_43F5FCSrbc5TCI8nvuiJkU204mOUTiv3k3agEgFVtN9jMfShlluL7jlR45SoHu78Uh8cJ9LcnOJj9oL8OMQPPlpYIP4NWfPLgDBgm13B7FUuD9E0FBk4UQHLJRFeD068Ksbsnf_xT76TI89g==]

- Gelest, Inc. (2016, August 5). 3-CHLOROPROPYLDIPHENYLMETHYLSILANE, 95%. Retrieved from Gelest, Inc. website. [https://vertexaisearch.cloud.google.

- Gelest, Inc. (2015, January 5). 3-CHLOROPROPYLMETHYLDIETHOXYSILANE. Retrieved from Gelest, Inc. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGepaSeZrJ8cd0WrGxoAHOzkiTpCwZNtwaKqg-io3odii50wlU2i4V40AFZ4k4FDPqJzuz6IOF93LEtlNGCFeMSACvAkGXQcGWBL0jfTwpybXIURCzqlAntThXNsI-mACj-sM974-QCBnHbQr3u4yFDKPh69zQorX8GYoTvBVnZAoNxW4=]

- ResearchGate. (n.d.). Organosilanes as adhesion promoters. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD1-jwpw6jsNWgFEVpp9O1-q0DsSnVEA93l7-2-wdFTddwC4d7eVUTcN4K1xFNnTPxWAyv0NfQUuWg3V7G2x8rZ0agDafcS1j7vZ1xjPGzVTxuYdL6FXTqKUfSM8jIxh-JUxJdLhcU4uIpZ_dH92nvY5AqG8JhYWKhVbJvLuAVg6VgrjHr3dzwpFDidmLdxSjU]

- Silico. (n.d.). 3-Chloropropylmethyldiethoxysilane | CAS 13501-76-3 Uses & Benefits. Retrieved from Silico website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8nvfF42nk10x4govw3RQeeqYyWVy5_vPSM1KUKRo1NWd6q65e_0I-CPuIokVfwcskhr9EmO-leT-IYo5bzdIEz0p5f8C4Rrh6XDGMh54ESjiDaEO5YWK-rOj-yykGG5WXOniVdRcTc1kQrFXkV5VQfcR9RHGZMcoM_xtu]

- Benchchem. (n.d.). Modifying Nanoparticles with 3-Chloropropyltrimethoxysilane: Application Notes and Protocols. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6in2LAuRD_7NSSmpt2CO_u89PXZLvQ07hhGKBCVKbtkN6zqgVfaIerWXkdZbvhXJXYC8vDKSWCespR6m1V4jb5k11teIWumGNLvp0Rb7-OBmWg7KAS-XXiC_YyPeUUijkDlhwUgxu-kohrfrt0hRkrGonL9WfIXD534LKzBnh-W8LEUMuNsTEOiiRgbtIMrdxtYaVZIZ5fcUNm8mlviOIR4g3dKtp7fUfymW4NIFPHcXJNuozlt2u]

- ChemicalBook. (n.d.). Dichloromethylsilane - Safety Data Sheet. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxASxKLI3YQ1zzS6u02mRLHDE7CASPiTYU5uSp5GpN85JeLuf7BjKMwqRpYV-JGQZJ2oShBgOMpmdp7HFduNyGbtjPao3akcqJky-WgrH1Tr7ef6-Q38nOYf_81mkL-pY0-8eCieQU2YBTjAIa8eq4kJxjjuo=]

- Evonik. (n.d.). Silanes for Adhesion Promotion. Retrieved from Evonik website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu7da9RBmSmMUM4eQhdC1xRYU9gIlslEJT-r01lTQhwLtxH5vsusOZ5RtslZHGUCJRv3cj2sJHYb8wPTsKa0mi8qx7WBszNNbMZU62nuwI-ga4bghAgu3OjXQXTWd7Lun0nh1BYzWbHhOzKl8EItVWVIZVVByxsaUfzktJm7rn_69Oat-CPITkEbOl3FW219MZj62oJuCo2dkXE626nXfwUPOb6J6tLQ8kyU5sqhB4-q1ztt7kNu-K2SEK-ULdv1YTDmg=]

- Understanding Chloropropyl Trimethoxysilane: A Versatile Chemical Compound. (2025, July 28). Dakenchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzm6CvQ9CPZwfKe_YTdYrEgwC7FDy8_0yaMba63gwqxRwLZqw-6ZW1qEK5y3hgh9RhlYAVGTYZExdjRUdquE2KunRf_1Bm4StH2P0aZCWPgMy1DooeG3zgSSBP50jmBXh6n1RNVk9wtAxXtNwLHYj8K3lRDg==]

- Gelest. (n.d.). ORGANOSILANE TECHNOLOGY IN COATING APPLICATIONS. Retrieved from Gelest website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoiEaV7zMzB9k7b2PMbVIAOY1j0Xl-Yx2WiW-cWdKX42O0mBPfWSZ7_LpdZg0S60naYSUo7f0Y92Bg3ZT5x5Asf7E56H-GbBdX_U_Vsx0HAnzdu2SJIqPkslC1WpQLwZ76M8SaznWKOg3xNzcTmGfV9EvBeR1GE0-mzPJ8a4aWcKhA_MiSv5dCpP6Od93TevHZPufouzlcB5X7I75lUCFLrPw3S779aQywJDn]

- CAS Common Chemistry. (n.d.). Dichloro(3-chloropropyl)methylsilane. Retrieved from CAS website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHynpgThqaGg7PrOe4x8u_jBuJ41v10VFd8a1xArN6y7TR6zfqLXRHjN-2_Xj1bw3MYlIynZ6KMW3kcQxE557YSA08Y7tcATHyxuUmj3RxqrwE9s3b3oCNwlnGdzX8C50hm542KEPSnlrYqXp8Yn3KUwpc=]

- Didaktik der Chemie. (n.d.). Hydrolysis and polycondensation. Retrieved from University of Wuppertal website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYfrYTTNcb94N4sxuzSasJZtTCahtQk4xeZvoIkt9ZxFeqniffW6djgGlZZ1tyoaA6ofC0rAOrCu-pjgiP_kyNfAkc8MTQ4aEhh8BzG-mnK-oit5XvyAbs7BZO3U_RVruECM3prdVDGz5telAPcP9ptAPW_hKwITraGQVtcXkzfY0eBAy6glkbjbVO6kuGUEmyFT1TZ9QsdBD90nYM81ZM9ESeDSmd-g==]

Sources

- 1. researchgate.net [researchgate.net]

- 2. russoindustrial.ru [russoindustrial.ru]

- 3. Silane Adhesion Promoters - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 5089-70-3: (3-Chloropropyl)triethoxysilane [cymitquimica.com]

- 6. silicorex.com [silicorex.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 9. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 10. Supplier of CHLOROPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 11. Understanding Chloropropyl Trimethoxysilane: A Versatile Chemical Compound-GBXF SILICONES [en.gbxfsilicones.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior [studenttheses.uu.nl]

- 14. benchchem.com [benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemos.de [chemos.de]

- 17. gelest.com [gelest.com]

- 18. gelest.com [gelest.com]

Methodological & Application

Application Note: Surface Modification with 3-Chloropropyl dichloromethylsilane for Advanced Research and Drug Development Applications

Authored for: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Novel Surface Functionalities

In the realms of advanced materials science, biotechnology, and drug development, the precise control of surface chemistry is paramount for achieving desired biological interactions and device performance. Surface modification with organosilanes is a cornerstone technique for transforming the properties of various substrates. Among the diverse family of silane coupling agents, 3-Chloropropyl dichloromethylsilane presents unique characteristics due to its bifunctional nature. This dichlorosilane allows for the formation of linear or cyclic polysiloxane chains on a surface, in contrast to the more common cross-linked networks formed by trialkoxysilanes. This structural difference can significantly influence the flexibility, density, and accessibility of the functional groups on the modified surface.

This technical guide provides a comprehensive protocol for the surface modification of substrates using 3-Chloropropyl dichloromethylsilane. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and discuss the characterization of the resulting chloropropyl-functionalized surfaces. The reactive chloropropyl group serves as a versatile anchor for the subsequent covalent attachment of a wide array of molecules, including proteins, peptides, antibodies, and drug molecules, making it a valuable tool for a multitude of applications.[1][2]

Core Principles of Silanization with 3-Chloropropyl dichloromethylsilane

The efficacy of 3-Chloropropyl dichloromethylsilane as a surface modifying agent is rooted in its distinct reactivity. The molecule possesses two key reactive sites: two chlorine atoms attached to the silicon and a terminal chlorine atom on the propyl chain. The silicon-chlorine bonds are highly susceptible to hydrolysis, which is the initial step in the surface modification process.

The silanization process can be understood through a two-step mechanism:

-

Hydrolysis: The two Si-Cl bonds of the 3-Chloropropyl dichloromethylsilane molecule readily react with trace amounts of water present in the solvent or adsorbed on the substrate surface.[3][4] This hydrolysis step replaces the chlorine atoms with hydroxyl groups (-OH), forming a reactive silanediol intermediate (3-chloropropyl(methyl)silanediol) and releasing hydrochloric acid (HCl) as a byproduct.[5]

-

Condensation: These highly reactive silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silica, or metal oxides), forming stable siloxane bonds (Si-O-Substrate).[1] Simultaneously, the silanol intermediates can condense with each other, leading to the formation of linear or cyclic polysiloxane chains on the surface.[4] This process effectively anchors the 3-chloropropyl functional group to the surface, ready for subsequent chemical modifications.

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) | Notes |

| 3-Chloropropyl dichloromethylsilane | ≥97% | Sigma-Aldrich, Gelest | Handle in a fume hood with appropriate PPE. |

| Anhydrous Toluene | ACS Grade | Fisher Scientific | Other anhydrous solvents like xylene can be used. |

| Acetone | ACS Grade | VWR | For substrate cleaning. |

| Ethanol | 95% or Absolute | VWR | For substrate cleaning and rinsing. |

| Deionized (DI) Water | Type 1 | Millipore | For substrate cleaning. |

| Sulfuric Acid (H₂SO₄) | Concentrated | Sigma-Aldrich | For Piranha solution (use with extreme caution). |

| Hydrogen Peroxide (H₂O₂) | 30% | Fisher Scientific | For Piranha solution (use with extreme caution). |

| Nitrogen Gas | High Purity | Airgas | For drying and providing an inert atmosphere. |

| Glass or Silica Substrates | - | - | e.g., microscope slides, silicon wafers. |

Safety Precautions: 3-Chloropropyl dichloromethylsilane is a corrosive and moisture-sensitive compound that releases hydrochloric acid upon hydrolysis. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all glassware is thoroughly dried before use to prevent premature polymerization of the silane.

Experimental Protocol

Part 1: Substrate Cleaning and Activation

Thorough cleaning of the substrate is a critical first step to ensure a uniform and stable silanized layer by maximizing the density of surface hydroxyl groups.

-

Solvent Cleaning:

-

Immerse the substrates in acetone and sonicate for 15-20 minutes.

-

Transfer the substrates to ethanol and sonicate for another 15-20 minutes.

-

Rinse the substrates thoroughly with deionized water.

-

-

Aggressive Cleaning (Optional but Recommended for High-Quality Surfaces):

-

Piranha Solution: For a more rigorous clean, immerse the substrates in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Following the Piranha treatment, rinse the substrates extensively with deionized water.

-

-

Drying and Activation:

-

Dry the cleaned substrates under a stream of high-purity nitrogen gas.

-

For optimal surface hydroxylation, treat the cleaned substrates with oxygen plasma for 3-5 minutes.

-

Alternatively, bake the substrates in an oven at 110-120°C for at least 2 hours to remove any physisorbed water. Allow the substrates to cool to room temperature in a desiccator before proceeding to the silanization step.

-

Part 2: Silanization with 3-Chloropropyl dichloromethylsilane

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis of the silane.

-

Solution Preparation:

-

In a dry Schlenk flask or a three-neck round-bottom flask under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of 3-Chloropropyl dichloromethylsilane in anhydrous toluene. For example, to make a 2% solution, add 2 mL of 3-Chloropropyl dichloromethylsilane to 98 mL of anhydrous toluene.

-

-

Silanization Reaction:

-

Immerse the cleaned and activated substrates in the silane solution.

-

Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation. The reaction time can be optimized depending on the substrate and desired surface coverage.

-

-

Rinsing:

-

Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

-

Perform a second rinse with ethanol to remove residual toluene.

-

-

Curing:

-

Dry the substrates with a stream of nitrogen gas.

-

Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds and further condensation of the siloxane network.

-

-

Storage:

-

Store the functionalized substrates in a desiccator until further use to prevent contamination and degradation of the surface.

-

Characterization of the Modified Surface

The success of the surface modification can be verified and quantified using various analytical techniques.

| Parameter | Unmodified Substrate (e.g., Glass) | 3-Chloropropyl dichloromethylsilane Modified Substrate (Expected) | Analytical Technique |

| Water Contact Angle | < 20° (Hydrophilic) | 70° - 90° (More Hydrophobic) | Contact Angle Goniometry |

| Surface Functional Groups | Si-O-Si, Si-OH | Si-O-Si, Si-OH, C-H, C-Cl | Fourier-Transform Infrared Spectroscopy (FTIR) |

| Elemental Composition | Si, O | Si, O, C, Cl | X-ray Photoelectron Spectroscopy (XPS) |

| Surface Morphology | Smooth | May show a slight increase in roughness | Atomic Force Microscopy (AFM) |

Note: The expected values for the water contact angle are estimations based on the introduction of a hydrocarbon chain and may vary depending on the substrate and the exact process conditions.

Visualizing the Process

Chemical Pathway of Silanization

Caption: Experimental workflow for surface modification with 3-Chloropropyl dichloromethylsilane.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Inconsistent or patchy coating | Incomplete substrate cleaning. | Use a more aggressive cleaning method like Piranha solution or oxygen plasma treatment. |

| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. | |

| Low surface coverage | Insufficient reaction time or concentration. | Increase the immersion time or the concentration of the silane solution. |

| Inactive substrate surface. | Ensure the substrate is properly activated to have a high density of hydroxyl groups. | |

| Formation of white precipitate in solution | Premature polymerization of the silane. | This is more likely with highly reactive dichlorosilanes. Prepare the silane solution immediately before use and avoid exposure to atmospheric moisture. |

Conclusion

This application note provides a detailed and robust protocol for the surface modification of substrates using 3-Chloropropyl dichloromethylsilane. By understanding the unique reactivity of this bifunctional silane, researchers can create surfaces with linear or cyclic polysiloxane chains, offering different morphological and functional properties compared to traditional trialkoxysilanes. The resulting chloropropyl-functionalized surfaces are highly versatile and can be further modified for a wide range of applications in drug development, diagnostics, and materials science. Adherence to the described procedures for substrate preparation, reaction conditions, and post-treatment is crucial for achieving reproducible and high-quality surface modifications.

References

-

Gelest, Inc. (n.d.). 3-Chloropropyltrimethoxysilane, 98%. Retrieved from [Link]

-

Mendoza, J. D. C., & Yu, G. A. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 150(3), 1069-1076. Retrieved from [Link]

-

Didaktik der Chemie. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Experiment 2: Preparation of "Bouncing Putty". Retrieved from [Link]

-

Doubtnut. (n.d.). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. Retrieved from [Link]

-

Paredes, V., et al. (2013). Study on the use of 3-aminopropyltriethoxysilane (APTES) and 3- chloropropyltriethoxysilane (CPTES) to surface biochemical Modif. UPCommons. Retrieved from [Link]

-

UL Prospector. (2015, March 6). Reactive Silanes for Enhancement of Coating Performance. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Surface Science and Technology. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]

-

MDPI. (2021, June 15). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Retrieved from [Link]

-

ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane.... Retrieved from [Link]

-

Lahann, J., et al. (2003). Reactive polymer coatings: a first step toward surface engineering of microfluidic devices. Analytical Chemistry, 75(9), 2117-2122. Retrieved from [Link]

-

Seyferth, D., Prud'homme, C., & Wiseman, G. H. (1983). Cyclic polysiloxanes from the hydrolysis of dichlorosilane. Inorganic Chemistry, 22(15), 2163–2167. Retrieved from [Link]

-

Liu, C. H., et al. (2018). Vapor-Deposited Reactive Coating with Chemically and Topographically Erasable Properties. Polymers, 10(11), 1256. Retrieved from [Link]

Sources

The Versatile Anchor: A Guide to 3-Chloropropyl Dichloromethylsilane in Custom Chromatographic Phase Development

For researchers, chromatographers, and professionals in drug development, the stationary phase is the heart of the separation process. While off-the-shelf columns serve many purposes, the ability to create bespoke stationary phases opens up new frontiers in selectivity, stability, and application. This guide provides an in-depth exploration of 3-Chloropropyl dichloromethylsilane, a key building block for the synthesis of custom silica-based stationary phases. We will delve into the underlying chemistry, provide detailed protocols for surface modification, and discuss the subsequent applications this versatile reagent enables.

The Strategic Advantage of 3-Chloropropyl Dichloromethylsilane

Silica remains the most popular support material for High-Performance Liquid Chromatography (HPLC) due to its high mechanical strength, large surface area, and well-understood surface chemistry.[1][2] Its surface is populated with silanol groups (Si-OH), which are the primary sites for chemical modification.[3]

3-Chloropropyl dichloromethylsilane, with the chemical formula Cl(CH₂)₃Si(CH₃)Cl₂, is a bifunctional organosilane. Its utility stems from two key features:

-

The Dichloromethylsilyl Group (-Si(CH₃)Cl₂): This group is highly reactive towards the surface silanols of silica. Each of the two chloro groups can react with a silanol, creating stable, covalent siloxane bonds (Si-O-Si).[4] The use of a dichlorosilane, as opposed to a monochlorosilane, offers the potential for creating a more robust, cross-linked, and hydrolytically stable bonded layer, which is critical for column longevity, especially under aggressive mobile phase conditions.[5]

-

The 3-Chloropropyl Group (- (CH₂)₃Cl): This terminal alkyl chloride provides a reactive "handle" or "spacer arm" that is readily accessible after the silane is anchored to the silica surface.[6] This chloro group is an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the covalent attachment of a vast array of functional molecules, including chiral selectors, affinity ligands, ion-exchange groups, and more.[7][8]

This dual functionality makes 3-Chloropropyl dichloromethylsilane a foundational reagent for moving beyond simple reversed-phase chemistry into more specialized modes of chromatography.

The Chemistry of Surface Bonding: A Step-by-Step Rationale

The process of covalently attaching 3-Chloropropyl dichloromethylsilane to a silica support is a multi-step procedure. Each step is critical for achieving a dense, stable, and reactive surface.

Caption: Workflow for silica functionalization with 3-Chloropropyl dichloromethylsilane.

Detailed Experimental Protocols

These protocols provide a framework for laboratory-scale preparation of a 3-chloropropyl-functionalized silica stationary phase. All operations involving chlorosilanes should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as they are corrosive and react with moisture to release HCl gas.

Protocol 1: Activation of Silica Support

Rationale: This pre-treatment step is crucial for ensuring a high density of reactive silanol groups and removing metallic impurities that can cause unwanted secondary interactions and peak tailing.[5]

Materials:

-

High-purity spherical silica gel (e.g., 5 µm particle size, 100 Å pore size)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Vacuum oven

Procedure:

-

Acid Washing: Suspend 20 g of silica gel in 200 mL of 1 M HCl. Stir the slurry vigorously for 4 hours at room temperature.

-

Rinsing: Decant the acid and wash the silica extensively with deionized water using a filtration apparatus (e.g., Büchner funnel). Continue washing until the pH of the filtrate is neutral (pH ~7).

-

Drying: Transfer the washed silica to a suitable container and dry in a vacuum oven at 150°C for 24 hours. This step is critical to remove physically adsorbed water, which would otherwise consume the dichlorosilane reagent.[6]

-

Storage: Cool the activated silica under vacuum or in a desiccator and store in a tightly sealed container to prevent re-adsorption of atmospheric moisture.

Protocol 2: Silanization with Dichloro(3-chloropropyl)methylsilane

Rationale: This is the core reaction where the organosilane is covalently bonded to the activated silica surface. The use of an anhydrous solvent and an inert atmosphere is mandatory to prevent polymerization of the silane in solution before it can react with the surface.[5]

Materials:

-

Activated silica gel (from Protocol 1)

-

Anhydrous toluene

-

Dichloro(3-chloropropyl)methylsilane (min. 97% purity)

-

Three-necked round-bottom flask, reflux condenser, mechanical stirrer, nitrogen inlet

Procedure:

-

Reaction Setup: Assemble the glassware and flame-dry under a flow of dry nitrogen to remove any residual moisture.

-

Silica Slurry: Add 15 g of the dried, activated silica to the reaction flask. Add 150 mL of anhydrous toluene to create a stirrable slurry.

-

Reagent Addition: Under a positive pressure of dry nitrogen, add a solution of Dichloro(3-chloropropyl)methylsilane (e.g., 10 mL) in 20 mL of anhydrous toluene dropwise to the vigorously stirred silica slurry over 30 minutes.

-

Reaction: Heat the mixture to reflux (~110°C for toluene) and maintain for 24 hours with continuous stirring under the nitrogen atmosphere. The elevated temperature facilitates the condensation reaction between the silane and the surface silanols.[6]

-

Cooling and Washing: After the reaction, allow the mixture to cool to room temperature. Filter the modified silica and wash sequentially with:

-

Anhydrous toluene (3 x 50 mL)

-

Dichloromethane (3 x 50 mL)

-

Methanol (3 x 50 mL) This washing sequence removes unreacted silane, HCl byproduct, and solvent.

-

-

Final Drying: Dry the resulting white powder (chloropropyl-modified silica) in a vacuum oven at 80°C for 12 hours.

Protocol 3: End-Capping (Optional but Recommended)

Rationale: Despite the reaction, some sterically hindered silanol groups will remain on the silica surface. These residual silanols are acidic and can cause undesirable interactions (e.g., peak tailing) with basic analytes.[9] End-capping passivates these sites with a small, highly reactive silane like trimethylchlorosilane (TMCS).[5]

Materials:

-

Chloropropyl-modified silica (from Protocol 2)

-

Anhydrous toluene

-

Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous, as an acid scavenger)

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, create a slurry of the 15 g of chloropropyl-modified silica in 150 mL of anhydrous toluene.

-

End-Capping Reaction: Add a mixture of TMCS (5 mL) and anhydrous pyridine (2 mL) to the slurry.

-

Reaction Conditions: Stir the mixture at reflux (~110°C) for 12 hours under a nitrogen atmosphere.

-

Washing and Drying: Cool the mixture, filter the silica, and wash sequentially with toluene, dichloromethane, and methanol as described in Protocol 2, Step 5. Dry the final end-capped stationary phase in a vacuum oven at 80°C for 12 hours.

Characterization of the Modified Phase

Verifying the success of the surface modification is a critical quality control step before packing a column.

| Parameter | Unmodified Silica | Chloropropyl-Functionalized Silica | Analytical Technique | Rationale for Change |

| Elemental Composition | Si, O | Si, O, C, Cl | Energy Dispersive X-ray (EDX) or Elemental Analysis (CHN/Cl) | Appearance of Carbon (C) and Chlorine (Cl) confirms the presence of the bonded organic ligand.[6][10] |

| Surface Functional Groups | Si-O-Si, Si-OH | Si-O-Si, Si-OH, C-H, C-Cl | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of C-H stretching peaks (~2850-2950 cm⁻¹) and C-Cl stretching peaks (~600-800 cm⁻¹) indicates successful bonding.[11][12] |

| Surface Hydrophobicity | Hydrophilic | Moderately Hydrophobic | Water Contact Angle Measurement | The attachment of the propyl chain increases the surface hydrophobicity compared to the bare silica. |

| Carbon Load (%) | ~0% | Typically 3-8% | Elemental Analysis | Quantifies the amount of organic material bonded to the silica surface. The exact value depends on silica surface area and reaction efficiency.[10] |

Applications in Chromatography

The true value of the 3-chloropropyl stationary phase lies in its role as a versatile intermediate. The terminal chloro group is a gateway to a multitude of chromatographic applications.

Caption: Derivatization pathways from 3-chloropropyl silica for advanced chromatography.

-

Affinity Chromatography: Biomolecules such as antibodies, enzymes, or antigens containing amine or thiol groups can be immobilized onto the chloropropyl phase. This is invaluable for purification and analysis in biopharmaceutical development.[7][13]

-

Chiral Chromatography: Enantiomerically pure amines or alcohols can be attached to create a chiral stationary phase (CSP) for separating racemic mixtures, a critical task in drug discovery and quality control.[8]

-

Ion-Exchange Chromatography (IEX): Reaction with secondary or tertiary amines (e.g., diethylamine) creates a weak anion exchanger (WAX). Subsequent chemical modification can introduce sulfonic acid groups for a strong cation exchanger (SCX).

-

Hydrophilic Interaction Chromatography (HILIC): By reacting the chloropropyl group with reagents to introduce highly polar functionalities like diols or amides, a stationary phase suitable for retaining and separating very polar analytes can be created.[14]

By mastering the synthesis and derivatization of this foundational stationary phase, researchers can design and implement highly specific and robust chromatographic methods tailored to the unique challenges of their analytical goals.

References

- Reinventing Silica Modification for Long-Lasting HPLC Columns | LCGC International.

- Enhancing Hydrolytic Stability of Bonded Phases: Pendant Dipodal Silanes - Academia.edu.

- Application Note and Protocol: Surface Functionalization of Silica with 3-Chloropropyltrimethoxysilane - Benchchem.

- Dichloro(3-chloropropyl)methylsilane - Chem-Impex.

- Applications of Silica Supports in Affinity Chromatography | Request PDF - ResearchGate.

- Preparation of a Cyanopropyl Stationary Phase Using Bis(cyanopropyl)dichlorosilane: Application Notes and Protocols - Benchchem.

- Chemically Bonded Phases in Chromatographic Silicas - Veeprho.

- Reversed-phase chromatography - Wikipedia.

- Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil - Philippine Journal of Science.

-

Dichloro(3-chloropropyl)methylsilane - CAS Common Chemistry. Available at: [Link]

- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC.

- Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane | Request PDF - ResearchGate.

- Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today.

- Affinity Chromatography | Principles - Cube Biotech.

- Silica for HPLC Stationary Phases | Element formerly Crawford Scientific.

- Dichloro(3-chloropropyl)methylsilane 98 7787-93-1 - MilliporeSigma.

- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.

- Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography - Fisher Scientific.

- (PDF) Preparation and characterization of a new silica gel -based Pirkle -type chiral stationary phase as a new HPLC column packing material - ResearchGate.

- The Cleaning and Regeneration of Reversed-Phase HPLC Columns - Chemass.

- HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex.

- Separation of (3-Chloropropyl)(triethoxy)silane on Newcrom R1 HPLC column.

- (PDF) One-pot synthesis and modification of silica nanoparticles with 3-chloropropyl-trimethoxysilane assisted by microwave irradiation - ResearchGate.

- Separation of (3-Chloropropyl)tris(1-methylethoxy)silane on Newcrom R1 HPLC column.

- Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures - IJNRD.

- Bonded Phase Chromatography - Hawach Scientific Co., Ltd.

- Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - Pure.

- Advantages of Silica Gels for HPLC Packing Applications - AGC Chemicals Americas.

-

Reactions of chloromethyl silanes with hydrated Aerosil silicas (1966) - SciSpace. Available at: [Link]

- The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?.

Sources

- 1. gelest.com [gelest.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. hawach.com [hawach.com]

- 4. veeprho.com [veeprho.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pure.tue.nl [pure.tue.nl]

- 11. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]

- 12. researchgate.net [researchgate.net]

- 13. cube-biotech.com [cube-biotech.com]

- 14. assets.fishersci.com [assets.fishersci.com]

Application Notes & Protocols: Leveraging 3-Chloropropyl Dichloromethylsilane for Robust Catalyst Immobilization

Abstract

The heterogenization of homogeneous catalysts via immobilization onto solid supports is a cornerstone of sustainable chemistry, enhancing catalyst stability, simplifying product purification, and enabling catalyst recycling. The choice of linking agent is critical for creating a durable and chemically stable bridge between the inorganic support and the active catalytic species. 3-Chloropropyl dichloromethylsilane is a highly reactive organosilane coupling agent that offers a rapid and efficient route to functionalize surfaces for subsequent catalyst attachment. This guide provides an in-depth analysis of the mechanistic principles, detailed experimental protocols for its application, and robust characterization methods to validate the immobilization process. A key focus is placed on the distinct reactivity of the dichlorosilyl group, which necessitates rigorous anhydrous techniques for successful and reproducible surface modification.

Core Principles: The Chemistry of Dichlorosilyl-Based Functionalization

The efficacy of 3-chloropropyl dichloromethylsilane as a surface modifier stems from its bifunctional nature. The molecule possesses a dichloromethylsilyl group for covalent attachment to a substrate and a terminal chloropropyl group that acts as a versatile anchor for a wide range of catalysts.

Mechanistic Distinction: Unlike the more commonly used trialkoxysilanes (e.g., trimethoxysilanes), which require hydrolysis of alkoxy groups to form reactive silanols, dichlorosilanes react directly and rapidly with surface hydroxyl groups (silanols, -OH). This reaction is a direct condensation that releases hydrogen chloride (HCl) as a byproduct. This high reactivity makes dichlorosilanes potent surface modifying agents but also demands stringent control over reaction conditions to prevent unwanted side reactions and ensure a well-defined surface layer.

The overall process can be described in two main stages:

-

Surface Silanization: The dichlorosilyl group reacts with surface silanols on a support material (e.g., silica), forming stable, covalent siloxane (Si-O-Si) bonds. Due to the presence of two chlorine atoms, cross-linking between adjacent silane molecules can occur, creating a more robust, polymeric layer on the surface.

-

Catalyst Tethering: The terminal chloropropyl group is then available for nucleophilic substitution, allowing for the covalent attachment of a catalyst, typically via a coordinating ligand.[1]

The primary advantage of using a dichlorosilane is the potential for rapid and extensive surface coverage. However, this is counterbalanced by the need for strictly anhydrous conditions, as any trace moisture will lead to rapid hydrolysis of the Si-Cl bonds, forming silanols in solution and leading to uncontrolled polymerization rather than controlled surface grafting.

Experimental Protocols

These protocols provide a comprehensive workflow for the functionalization of a silica support with 3-chloropropyl dichloromethylsilane and subsequent catalyst immobilization.

Protocol 2.1: Pre-treatment and Hydroxylation of Silica Support

Causality: The density of silanol (-OH) groups on the silica surface is the single most critical factor for achieving high grafting density. This protocol is designed to clean the silica and maximize surface hydroxylation.[2]

Materials:

-

Silica gel (or nanoparticles)

-

Acetone, HPLC grade

-

Ethanol, absolute

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) - EXTREME CAUTION

-

Drying oven, desiccator

Procedure:

-

Degreasing: Sonicate the silica support in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic contaminants.

-

Rinsing: Thoroughly rinse the silica with DI water.

-

Hydroxylation: In a fume hood and with appropriate personal protective equipment (PPE), immerse the cleaned silica in freshly prepared Piranha solution for 30-60 minutes. This process is highly exothermic and reactive.

-

Final Rinsing: Carefully decant the Piranha solution and rinse the silica extensively with DI water until the pH of the rinse water is neutral.

-

Drying: Dry the hydroxylated silica in an oven at 110-120°C for at least 4 hours to remove physisorbed water.

-

Storage: Transfer the activated silica to a desiccator and allow it to cool to room temperature under vacuum. The activated support should be used immediately for the best results.

Protocol 2.2: Surface Functionalization with 3-Chloropropyl Dichloromethylsilane

Causality: This protocol is performed under a strictly inert atmosphere to prevent the highly reactive dichlorosilane from hydrolyzing prematurely with atmospheric moisture. Anhydrous solvents are critical.

Materials:

-

Activated silica support (from Protocol 2.1)

-

3-Chloropropyl dichloromethylsilane

-

Anhydrous toluene

-

Schlenk flask or three-necked round-bottom flask

-

Inert gas line (Argon or Nitrogen)

-

Cannula or gas-tight syringe

-

Anhydrous ethanol and hexane for washing

Procedure:

-

Setup: Flame-dry the reaction flask under vacuum and backfill with inert gas.

-

Dispersion: Add the activated silica support to the flask. Add anhydrous toluene via cannula to create a slurry.

-

Silane Addition: While vigorously stirring the slurry, add 3-chloropropyl dichloromethylsilane (typically a 2-5% v/v solution in toluene) dropwise using a gas-tight syringe. The reaction will evolve HCl gas, which should be vented through a bubbler or scrubbed.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours or at a moderately elevated temperature (e.g., 60°C) for 2 hours.

-

Washing: After the reaction, allow the functionalized silica to settle. Remove the supernatant via cannula. Wash the solid material by adding anhydrous toluene, re-suspending, settling, and removing the supernatant. Repeat this wash three times.

-

Final Rinse & Dry: Perform a final wash with anhydrous hexane to remove residual toluene. Dry the functionalized support under high vacuum to remove all solvent. The resulting white powder is the chloropropyl-functionalized support.

Workflow for Support Functionalization

Caption: Workflow for silica support functionalization.

Protocol for Catalyst Immobilization

Causality: This protocol utilizes the reactive terminal chloro-group on the functionalized support for covalent attachment of a catalyst, often through a ligand containing a nucleophilic group (e.g., an amine or phosphine).

Materials:

-

Chloropropyl-functionalized support

-

Catalyst precursor (e.g., a metal-ligand complex)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Base (optional, e.g., Triethylamine), if HCl is generated

Procedure:

-

Setup: In an inert atmosphere, suspend the chloropropyl-functionalized support in the chosen anhydrous solvent.

-

Catalyst Addition: Dissolve the catalyst precursor in the same anhydrous solvent and add it to the suspension.

-

Reaction: Heat the mixture under reflux for 12-24 hours with vigorous stirring. If the reaction involves a nucleophile that releases a proton (like an amine), an equivalent of a non-nucleophilic base may be required to act as an acid scavenger.

-

Washing: After cooling, filter the solid material. Wash it extensively with the reaction solvent to remove any unreacted catalyst precursor, followed by a lower-boiling solvent (e.g., hexane or diethyl ether).

-

Drying: Dry the final immobilized catalyst under high vacuum.

Overall Immobilization Scheme

Caption: General scheme for catalyst immobilization.

Self-Validating Systems: Characterization Protocols

To ensure the success of each step, a suite of surface characterization techniques is essential. This provides a self-validating framework for the protocols.[3]

| Technique | Purpose | Expected Outcome after Silanization |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the surface. | Appearance of C-H stretching peaks (~2850-2950 cm⁻¹) and a C-Cl stretching peak (~600-800 cm⁻¹)[4]. Reduction in the intensity of the free silanol (Si-OH) peak. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine elemental composition and chemical states of the surface. | Appearance of C 1s and Cl 2p signals. High-resolution Si 2p spectra can confirm the formation of Si-O-Si bonds.[5] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the support. | A distinct weight loss step corresponding to the thermal decomposition of the grafted chloropropyl groups, allowing for calculation of grafting density.[6] |

| Elemental Analysis (CHN/S) | To determine the bulk elemental composition of the modified material. | Confirms the presence and quantifies the percentage of Carbon and Hydrogen, which can be used to calculate the loading of the organic linker. |

| Transmission Electron Microscopy (TEM) & Energy-Dispersive X-ray Spectroscopy (EDS) | To visualize morphology and map elemental distribution. | TEM can show if the modification process causes particle aggregation. EDS mapping will confirm the uniform presence of Si, O, C, and Cl on the support surface. |

Safety and Handling of Dichlorosilanes

3-Chloropropyl dichloromethylsilane and other dichlorosilanes are hazardous materials that require strict safety protocols.

-

Reactivity: They react violently with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[7][8]

-

Toxicity & Corrosivity: The liquid causes severe skin burns and eye damage. The vapor is corrosive to the respiratory tract and can be fatal if inhaled.[9]

-

Handling: All manipulations must be conducted in a well-ventilated fume hood using anhydrous techniques under an inert atmosphere.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), splash goggles, a face shield, and a lab coat.[9]

-

Spills: Do not use water to clean up spills. Use an absorbent material like dry sand or vermiculite, and dispose of it as hazardous waste.[9]

References

-

Trevisan, R., et al. (2022). Silica-Based Supported Ionic Liquid-like Phases as Heterogeneous Catalysts. MDPI. Retrieved from [Link]

-

American Air Liquide Inc. (n.d.). Dichlorosilane Safety Data Sheet SDS P4587. AMP. Retrieved from [Link]

-

Gusmão, R., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Retrieved from [Link]

-